
Trimethoxy(3-phenoxypropyl)silane
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Overview
Description
Trimethoxy(3-phenoxypropyl)silane: is an organosilicon compound with the molecular formula C12H20O4Si . It is a silane derivative where a phenyl group is attached to a propyl chain, which is further connected to a trimethoxy silane group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxy(3-phenoxypropyl)silane can be synthesized through the reaction of 3-phenoxypropyl chloride with trimethoxysilane in the presence of a suitable base such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of phase transfer catalysis to enhance the reaction efficiency. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trimethoxy(3-phenoxypropyl)silane undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The silane group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride .
Substitution: Nucleophiles such as ammonia and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohols or amines.
Substitution: Siloxanes or silanols.
Scientific Research Applications
Trimethoxy(3-phenoxypropyl)silane is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various silane-based materials.
Biology: It is used in the modification of surfaces to enhance cell adhesion and growth.
Medicine: It is employed in drug delivery systems and as a component in biomaterials.
Industry: It is utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Trimethoxy(3-phenoxypropyl)silane exerts its effects involves the formation of siloxane bonds with substrates, leading to the creation of stable, cross-linked networks. The molecular targets and pathways involved include the surface functionalization of materials, which enhances their properties such as adhesion, durability, and biocompatibility.
Comparison with Similar Compounds
Trimethoxy(3-methylpropyl)silane
Trimethoxy(3-aminopropyl)silane
Trimethoxy(3-ethoxypropyl)silane
Uniqueness: Trimethoxy(3-phenoxypropyl)silane is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its counterparts. This phenyl group enhances the compound's ability to interact with various substrates, making it more versatile in applications.
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Q & A
Q. Basic: What analytical techniques are recommended for characterizing Trimethoxy(3-phenoxypropyl)silane’s purity and structural integrity?
Methodological Answer:
Purity and structural validation require a combination of gas chromatography (GC) for quantifying organic impurities (e.g., residual methoxy groups or hydrolysis byproducts) and nuclear magnetic resonance (NMR) spectroscopy to confirm the integrity of the phenoxypropyl and trimethoxy groups. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (e.g., Si-O-C stretches at ~1080 cm⁻¹). For advanced characterization, mass spectrometry (MS) or elemental analysis verifies molecular weight and composition. Ensure anhydrous conditions during sample preparation to avoid hydrolysis artifacts .
Q. Basic: What safety protocols are critical when handling this compound in laboratories?
Methodological Answer:
Use chemical-resistant gloves (nitrile or neoprene) and a full-body protective suit to prevent skin contact, as silanes can hydrolyze into irritants . Work in a fume hood to avoid inhalation of volatile methoxy groups. In case of spills, avoid water to prevent exothermic hydrolysis; instead, use dry sand or soda ash for containment . Store in airtight containers under inert gas (e.g., argon) to minimize moisture ingress .
Q. Advanced: How can silanization efficiency of this compound on oxide surfaces be optimized?
Methodological Answer:
Optimization involves adjusting the silane concentration, solvent polarity, and reaction time. For SiO₂ nanoparticles, demonstrated that a 5 wt% silane concentration in toluene under reflux (110°C, 24 hrs) maximizes grafting density. Pre-treatment of substrates with plasma or acid (e.g., piranha solution) enhances surface hydroxyl density, improving covalent bonding. Post-silanization curing at 80–120°C for 1–2 hours ensures crosslinking .
Q. Advanced: What strategies mitigate premature hydrolysis during storage of this compound?
Methodological Answer:
Premature hydrolysis is minimized by storing the compound in moisture-free environments using desiccants (e.g., molecular sieves) and inert gas purging. Ampoule sealing under vacuum or nitrogen atmosphere is recommended. For long-term stability, monitor water content via Karl Fischer titration and avoid exposure to humid air during aliquoting .
Q. Basic: Which solvents are compatible with this compound for solution-based applications?
Methodological Answer:
Anhydrous aprotic solvents like toluene, tetrahydrofuran (THF), or dichloromethane are ideal due to their low polarity, which reduces silane self-condensation. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Solvent choice should align with substrate compatibility; for example, THF is suitable for polymer matrices, while toluene is preferred for inorganic oxides .
Q. Advanced: How do reaction conditions (temperature, catalysts) influence the grafting density of this compound?
Methodological Answer:
Elevated temperatures (80–120°C) accelerate silane activation but risk thermal decomposition. Catalysts like triethylamine (0.1–1 mol%) can enhance reaction rates by scavenging HCl from hydrolysis byproducts. Design of Experiments (DOE) frameworks are recommended to balance variables: e.g., a 2³ factorial design testing temperature (60–120°C), catalyst concentration (0–1%), and reaction time (12–48 hrs) .
Q. Basic: What impurities commonly arise during synthesis, and how are they quantified?
Methodological Answer:
Common impurities include unreacted chloropropyl precursors (if synthesized via chlorosilane routes), methoxy hydrolysis byproducts (e.g., silanols), and oligomers. GC-MS identifies volatile impurities, while ²⁹Si NMR detects silanol condensation. Quantitative GC with internal standards (e.g., n-dodecane) provides precise impurity profiling .
Q. Advanced: How can discrepancies in reported contact angle measurements post-silanization be resolved?
Methodological Answer:
Discrepancies often stem from substrate pretreatment variability or measurement conditions. Standardize substrate cleaning (e.g., UV-ozone vs. plasma), humidity control (40–60% RH), and contact angle method (sessile drop vs. dynamic Wilhelmy plate). Cross-validate with X-ray photoelectron spectroscopy (XPS) to quantify surface Si content, ensuring consistent grafting .
Properties
CAS No. |
61464-03-7 |
---|---|
Molecular Formula |
C12H20O4Si |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
trimethoxy(3-phenoxypropyl)silane |
InChI |
InChI=1S/C12H20O4Si/c1-13-17(14-2,15-3)11-7-10-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
VUHPZDVFOAYSLG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
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